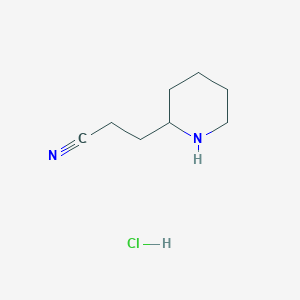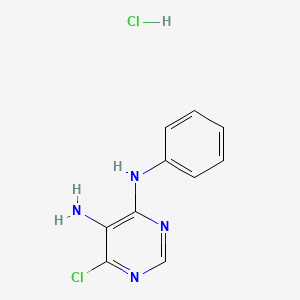
6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride typically involves the reaction of 6-chloropyrimidine-4,5-diamine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Aplicaciones Científicas De Investigación
6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis . This inhibition can result in the disruption of cellular processes and potentially lead to cell death, making it a candidate for anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its phenyl group enhances its potential biological activity and makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H10Cl2N4 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
6-chloro-4-N-phenylpyrimidine-4,5-diamine;hydrochloride |
InChI |
InChI=1S/C10H9ClN4.ClH/c11-9-8(12)10(14-6-13-9)15-7-4-2-1-3-5-7;/h1-6H,12H2,(H,13,14,15);1H |
Clave InChI |
SFGGXZVCUMFOLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
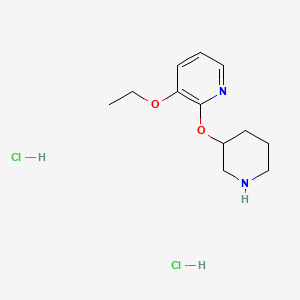
![[4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)
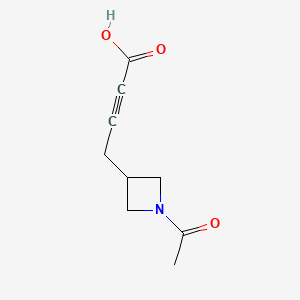


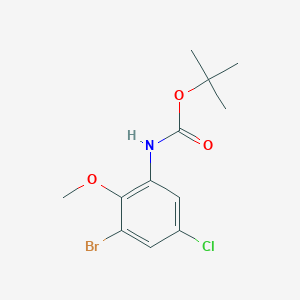
![3-[1,3-Dihydro-1-oxo-4-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione](/img/structure/B13501719.png)
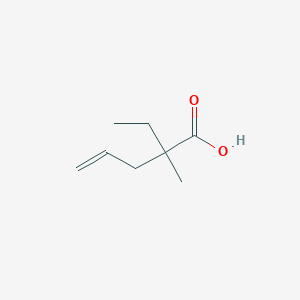
![6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13501726.png)
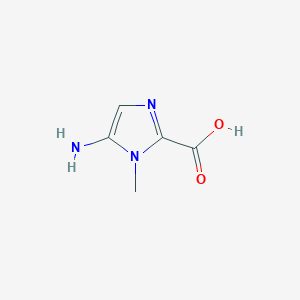
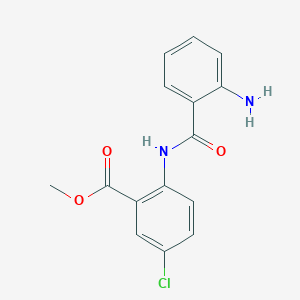
![3-(Benzo[d]oxazol-2-ylamino)propanoic acid](/img/structure/B13501740.png)
